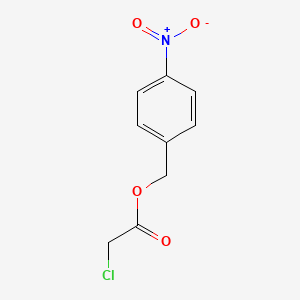
(4-Nitrophenyl)methyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a methyl chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl chloroacetate typically involves the esterification of (4-nitrophenyl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl chloroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (4-nitrophenyl)methanol and chloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: (4-Aminophenyl)methyl chloroacetate.
Hydrolysis: (4-Nitrophenyl)methanol and chloroacetic acid.
Scientific Research Applications
(4-Nitrophenyl)methyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.
Biological Studies: It is employed in biochemical assays to study enzyme activities and reaction mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl chloroacetate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis or substitution reactions. These chemical properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methyl acetate
- (4-Nitrophenyl)methyl benzoate
- (4-Nitrophenyl)methyl carbonate
Uniqueness
Compared to similar compounds, (4-Nitrophenyl)methyl chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity patterns. This makes it particularly useful in nucleophilic substitution reactions and as a precursor for the synthesis of more complex molecules.
Properties
CAS No. |
108908-46-9 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8ClNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
InChI Key |
KSWIMZIJPAVETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

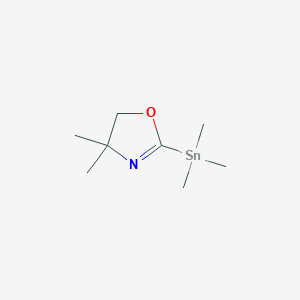

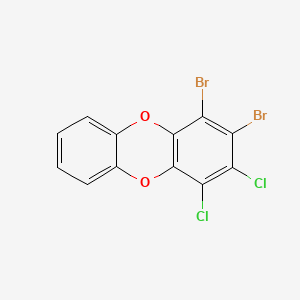
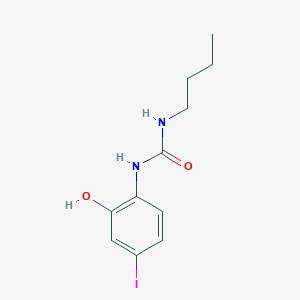
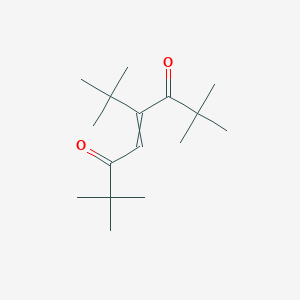

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
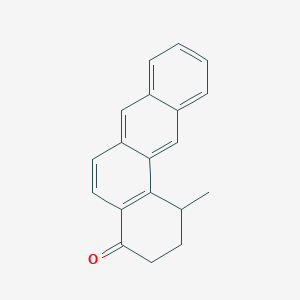
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
